N,4-dimethyl-3-nitrobenzenesulfonamide
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Overview
Description
“N,4-Dimethyl-3-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 108227-52-7 . It has a molecular weight of 230.24 and its linear formula is C8H10N2O4S .
Synthesis Analysis
The synthesis of “N,N-DIMETHYL 3-NITROBENZENESULFONAMIDE” can be achieved from Gramine and 3-Nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 230.24 . Its linear formula is C8H10N2O4S . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
N,4-dimethyl-3-nitrobenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Murthy et al. (2018) synthesized a compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, using spectroscopic tools and SCXRD studies for characterization (Murthy et al., 2018).
Electrochemical Studies
The redox behavior of N,N-dimethyl-p-nitrobenzenesulfonamide has been investigated through various electrochemical methods, including cyclic voltammetry and electron spin resonance spectroscopy. This research by Asirvatham and Hawley (1974) provides insights into the electrochemical properties and reactions of these compounds (Asirvatham & Hawley, 1974).
Chemical Transformations
The nitrobenzenesulfonamides family, including this compound, has been utilized in chemical transformations. For example, Fukuyama et al. (1995) reported that 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, undergo smooth alkylation, offering pathways to synthesize secondary amines (Fukuyama, Jow & Cheung, 1995).
Copper(II) Complexes
Research by Camí et al. (2011) involved synthesizing a copper(II) complex using 4-chloro-2-nitrobenzenosulfonamide as a ligand, indicating potential applications in coordination chemistry and material science (Camí et al., 2011).
Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted a study on the biofilm inhibitory action of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides against bacterial strains like Escherichia coli and Bacillus subtilis, indicating potential applications in antibacterial research (Abbasi et al., 2020).
Peptide Synthesis
De Marco et al. (2013) explored the use of the 4-nitrobenzenesulfonamido group in solution phase peptide synthesis, showcasing its utility in biochemical applications, particularly in the synthesis of peptides (De Marco, Spinella, De Lorenzo, Leggio & Liguori, 2013).
Analytical Chemistry
The use of nitrobenzenesulfonamides in analytical chemistry has also been reported. For example, the determination of combustion energies and enthalpies of formation for these compounds has been studied, providing valuable data for thermodynamic calculations (Camarillo & Flores, 2010).
Safety and Hazards
Properties
IUPAC Name |
N,4-dimethyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGILNBHSTSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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